Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
This compound is a bi-heterocyclic propanamide derivative featuring dual 1,3-thiazole rings. The structure includes a central acetamide bridge connecting a 2-methyl-5-phenyl-substituted thiazole to a second thiazole ring bearing an ethyl acetate moiety. Its synthesis typically starts with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (compound 1), which undergoes hydrazide formation via reaction with hydrazine hydrate , followed by sequential modifications with electrophiles like 3-bromopropanoyl chloride .
Properties
Molecular Formula |
C18H17N3O3S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methyl-5-phenyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-24-14(22)9-13-10-25-18(20-13)21-17(23)15-16(26-11(2)19-15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,20,21,23) |
InChI Key |
HNOWUSPIWXCWBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl bromoacetate with thiourea in the presence of ethanol, leading to the formation of an intermediate ester compound. This intermediate is then subjected to further reactions involving various reagents to achieve the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Scientific Research Applications
Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. For example, it can inhibit certain enzymes or bind to specific receptors, leading to its biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, their substituents, and synthesis routes:
Functional Group Impact on Properties
- Solubility: The ethyl acetate moiety in all analogs increases solubility in organic solvents, but the phenyl group reduces aqueous solubility relative to methyl or amino substituents .
- Bioactivity : Analogs like 2a exhibit antifungal activity, suggesting the target compound may share similar mechanisms . The chlorobenzylated analog in highlights the role of halogenation in modulating neurological activity.
Antifungal and Antimicrobial Potential
Stability and Toxicity Considerations
Biological Activity
Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole-derived compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.42 g/mol. The compound features a thiazole ring structure that is known for its ability to interact with various biological targets.
Target Interactions
This compound exhibits significant interactions with enzymes and proteins involved in critical biochemical pathways. Similar thiazole derivatives have been shown to bind effectively to bacterial enzymes involved in peptidoglycan synthesis, leading to antibacterial activity.
Biochemical Pathways
Research indicates that compounds with thiazole structures can induce apoptosis in cancer cells by modulating cellular signaling pathways. For instance, Voreloxin, a related thiazole-containing compound, disrupts DNA replication by binding to topoisomerase II, leading to cell death.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level |
|---|---|
| Methicillin-resistant Staphylococcus aureus | Significant Inhibition |
| Vancomycin-resistant Enterococcus faecium | Moderate Inhibition |
| Candida auris | Good Activity |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that certain derivatives of thiazole exhibit selective cytotoxicity. For instance, modifications on the thiazole ring were found to enhance anticancer activity against Caco-2 cells significantly .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | Viability (%) Post-Treatment | Significance (p-value) |
|---|---|---|
| A549 | 56.9 | p = 0.0019 |
| Caco-2 | 39.8 | p < 0.001 |
Case Studies
A recent study conducted on novel thiazole derivatives highlighted the structure-dependent anticancer activity against various cell lines. The results indicated that specific substitutions on the thiazole ring significantly increased the efficacy of these compounds against colorectal cancer cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, further studies are needed to establish its safety profile and potential side effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
